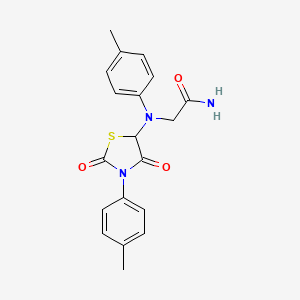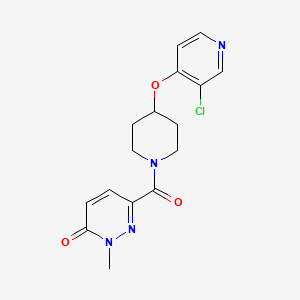![molecular formula C13H10FN3O2 B2704551 (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine CAS No. 150812-22-9](/img/structure/B2704551.png)
(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Routes and Polymer Development
The compound (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine serves as a foundational monomer in the synthesis of specialized polyimides and poly(amine-imide)s. Researchers have explored its utility in creating materials with distinct thermal, mechanical, and optical properties suitable for high-performance applications. For instance, Morikawa, Miyata, and Nishimura (2012) synthesized polyimides using diamines derived from 4-fluoro-3-phenyl nitrobenzene, highlighting their amorphous nature and thermal resilience, with glass transition temperatures ranging between 221–271°C (Morikawa, Miyata, & Nishimura, 2012). Similarly, Cheng et al. (2005) developed aromatic poly(amine-imide)s bearing pendent triphenylamine groups, showcasing their solubility in organic solvents and thermal stability, with glass transition temperatures up to 352 °C (Cheng, Hsiao, Su, & Liou, 2005).
Electrochemical and Surface Properties
Singh and Quraishi (2016) investigated Schiff's bases derived from (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine as corrosion inhibitors for mild steel in acidic environments. Their findings revealed significant corrosion inhibition efficiency, suggesting the potential industrial applications of these compounds in protective coatings (Singh & Quraishi, 2016).
Solubility and Dielectric Properties
Yang and Hsiao (2004) focused on fluorinated polyimides derived from diamines related to (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine, emphasizing the materials' enhanced solubility and lower dielectric constants, critical for electronic applications (Yang & Hsiao, 2004).
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methylideneamino]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMCXJVXOSWHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)
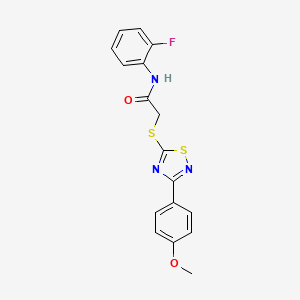
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)
![N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)
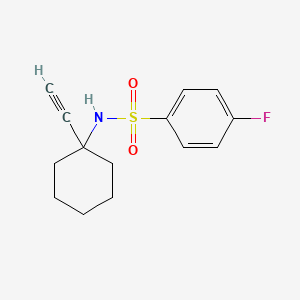
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704479.png)
![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)
![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)
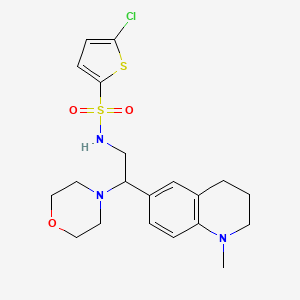
![4-({[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2704487.png)


